Cannabisin H

Description

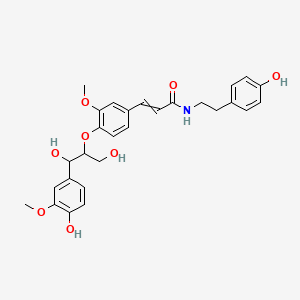

Cannabisin H is a lignanamide identified in hemp (Cannabis sativa L.) seeds, characterized by its molecular formula C28H31NO8 and a molecular ion [M − H]⁻ at m/z 508.1977 . It exists as two isomers (isomer 1 and 2) with distinct fragmentation patterns in MS² spectra, including a base peak at m/z 312.1244, corresponding to the loss of a tyramine moiety (−163 amu) and other structural units . Unlike major lignanamides such as Cannabisin A and B, this compound has a smaller molecular framework, suggesting fewer hydroxycinnamoyl or catechol substituents.

Properties

IUPAC Name |

3-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAFJMNWVUKNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cannabisin H involves the coupling of specific phenolic and amine components. One common synthetic route includes the regioselective coupling of N-trans-feruloyltyramine, a key intermediate, under controlled conditions. The reaction typically requires the use of catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of hemp seeds followed by purification processes. The extraction can be optimized using solvent mixtures such as water, methanol, and acetone. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other hemp seed constituents.

Chemical Reactions Analysis

Types of Reactions

Cannabisin H undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Cannabisin H has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: this compound is investigated for its antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.

Medicine: Research explores its potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular disorders.

Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.

Mechanism of Action

Cannabisin H exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: this compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Neuroprotective Effects: It protects neurons by reducing oxidative damage and inflammation, potentially through the activation of the Nrf2 pathway.

Comparison with Similar Compounds

Cannabisin H vs. Cannabisin A and B

| Property | This compound | Cannabisin A | Cannabisin B |

|---|---|---|---|

| Molecular Formula | C28H31NO8 | C34H30N2O8 | C35H34N2O8 |

| Molecular Weight | 508.1977 | 594.2002 | 595.2151 |

| Key MS² Fragments | 312.1244 (base peak) | 456.1110, 430.1313 | 485, 432 (loss of catechol) |

| Structural Features | Single tyramine moiety | Two tyramine units | Multiple catechol groups |

| Abundance in Hemp | Low (minor isomer) | High (major lignanamide) | High (major lignanamide) |

| Bioactivity | Not yet fully characterized | Antioxidant, anti-aging | Antioxidant, miRNA modulation |

Key Differences :

- Molecular Complexity: Cannabisin A and B exhibit larger structures with dual tyramine or catechol units, enhancing their antioxidant capacity via radical scavenging .

- Fragmentation Patterns : this compound’s MS² base peak (m/z 312.1244) differs from Cannabisin A’s prominent fragments (m/z 456.1110), reflecting distinct cleavage sites .

- Abundance: Cannabisin A and B dominate hempseed lignanamides, while this compound is a minor component, affecting its practical extraction and bioactivity studies .

This compound vs. N-trans-Caffeoyltyramine

| Property | This compound | N-trans-Caffeoyltyramine |

|---|---|---|

| Molecular Formula | C28H31NO8 | C17H15NO4 |

| Key Features | Lignanamide with tyramine | Phenolamide with caffeoyl |

| Bioactivity | Underexplored | Anti-inflammatory, antioxidant |

| Mechanistic Overlap | Potential SIRT1 modulation | Confirmed Nrf2/SIRT1 activation |

Key Insights :

- N-trans-Caffeoyltyramine, a simpler phenolamide, shares structural motifs (tyramine, caffeoyl) with this compound but lacks the lignan backbone .

- Both compounds may modulate SIRT1 , a longevity-associated protein, but this compound’s lignan structure could confer unique binding affinity or stability .

This compound vs. Cannabisin F

| Property | This compound | Cannabisin F |

|---|---|---|

| Molecular Formula | C28H31NO8 | C26H19NO7 |

| Bioactivity | Limited data | Strong anti-inflammatory |

| Mechanism | Hypothetical antioxidant | Nrf2/HO-1 activation, SIRT1 upregulation |

| Therapeutic Potential | Undetermined | Neuroprotection, anti-aging |

Key Insights :

- Cannabisin F’s confirmed Nrf2/HO-1 pathway activation and SIRT1-mediated anti-inflammatory effects highlight its therapeutic promise .

- Structural differences (e.g., Cannabisin F’s smaller size and lack of tyramine) may influence bioavailability and target specificity.

Q & A

Q. How should novel biological targets for this compound be prioritized in hypothesis-driven research?

- Methodological Answer :

- Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify dysregulated pathways (e.g., NF-κB, MAPK).

- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 editing in disease-relevant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.